1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene
CAS No.: 1092350-20-3
Cat. No.: VC2917557
Molecular Formula: C8H5F5
Molecular Weight: 196.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1092350-20-3 |
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Molecular Formula | C8H5F5 |
Molecular Weight | 196.12 g/mol |
IUPAC Name | 1,3-difluoro-5-(2,2,2-trifluoroethyl)benzene |
Standard InChI | InChI=1S/C8H5F5/c9-6-1-5(2-7(10)3-6)4-8(11,12)13/h1-3H,4H2 |
Standard InChI Key | UXVMFGQFAFZFBW-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1F)F)CC(F)(F)F |
Canonical SMILES | C1=C(C=C(C=C1F)F)CC(F)(F)F |
Introduction
Chemical Identity and Structure
Basic Information
1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound with the IUPAC name matching its common name. It is commercially available through chemical suppliers such as AK Scientific, where it is identified by catalog number 1195DG . This compound belongs to the broader family of fluorinated aromatic hydrocarbons, which have gained significant attention in pharmaceutical and materials science research.
Structural Features
The compound features a benzene ring as its core structure with specific substitution patterns:
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Two fluorine atoms at positions 1 and 3 of the benzene ring
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A 2,2,2-trifluoroethyl group (-CH₂CF₃) at position 5
This arrangement creates a molecule with significant electron density variations across its structure, contributing to its chemical behavior and reactivity profile. The presence of multiple fluorine atoms, both directly on the aromatic ring and in the trifluoroethyl side chain, creates a highly fluorinated environment that influences the compound's physical properties and chemical reactivity.
Molecular Properties
While specific data for 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene is limited in the search results, we can determine its key molecular properties based on its structure. The molecular formula is C₈H₅F₅, with five fluorine atoms contributing significantly to its molar mass. By comparison, the related compound 1,2-Difluoro-3-(2,2,2-trifluoroethyl)benzene has a molecular weight of 196.12 g/mol , and we would expect a similar value for our target compound given the identical molecular formula.
Hazard Statement Code | Description |
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H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
These statements clearly indicate that the compound must be handled with appropriate safety measures to avoid contact with skin and eyes, and to prevent inhalation .
Precautionary Measures
The following precautionary measures are recommended when handling 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene:
Precautionary Statement Code | Recommendation |
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P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P264 | Wash skin thoroughly after handling |
P271 | Use only outdoors or in a well-ventilated area |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
P304+P340 | IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
P312 | Call a poison center or doctor if you feel unwell |
P321 | Specific treatment (see supplemental first aid instructions) |
P332+P313 | If skin irritation occurs: Get medical advice/attention |
P337+P313 | If eye irritation persists: Get medical advice/attention |
P362 | Take off contaminated clothing and wash before reuse |
P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
P405 | Store locked up |
P501 | Dispose of contents/container to an approved waste disposal plant |
These extensive precautionary measures underscore the need for careful handling of this chemical in laboratory and industrial settings .
Related Fluorinated Compounds
Structural Analogs
Several structurally related compounds appear in the literature, differing in the positioning of fluorine atoms or additional substituents:
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1,2-Difluoro-3-(2,2,2-trifluoroethyl)benzene (CAS: 1099597-85-9)
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1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene (CAS: 1099597-64-4)
These structural variations can significantly impact the chemical, physical, and biological properties of these compounds, despite their similar compositions.
Comparative Properties
The following table compares key properties of 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene with its structural analogs:
The strategic placement of fluorine atoms and additional functional groups can dramatically alter reactivity patterns, making each compound suitable for different synthetic applications.
Synthetic Applications and Research Contexts
Role in Organic Synthesis
Fluorinated aromatic compounds like 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene are valuable building blocks in organic synthesis. The search results indicate that related difluorinated compounds are involved in several synthetic pathways:
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Ring expansion reactions: Difluorocarbene intermediates can participate in the synthesis of fluorinated benzene derivatives through ring expansion of cyclobutene precursors .
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Trifluoroethyl-containing structures: Compounds with 2,2,2-trifluoroethyl substituents appear as intermediates or products in complex synthetic sequences involving benzofuran and benzothiophene structures .
Spectroscopic Characterization
Compounds containing multiple fluorine atoms like 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene typically exhibit distinctive spectroscopic properties. For related compounds, researchers use multiple spectroscopic techniques for characterization:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and structural confirmation .
The presence of multiple fluorine atoms creates distinctive splitting patterns in NMR spectra, facilitating structural elucidation and purity assessment of these compounds.
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